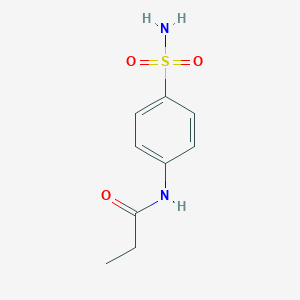
N-(4-sulfamoylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-スルファモイルフェニル)プロピオンアミドは、スルホンアミド類に属する有機化合物です。これらの化合物は、特に抗菌剤として、医薬品化学において多様な用途で知られています。フェニル環に結合したスルファモイル基の存在により、この化合物には独特の化学的性質が与えられ、さまざまな科学研究分野において注目されています。
2. 製法
合成経路と反応条件: N-(4-スルファモイルフェニル)プロピオンアミドの合成は、通常、ピリジンなどの塩基の存在下で、4-アミノベンゼンスルホンアミドとプロピオニルクロリドを反応させることによって行われます。反応は、生成物の収率と純度を高くするために、制御された条件下で行われます。
工業的生産方法: 工業的な設定では、連続フローリアクターを使用して合成をスケールアップすることができます。この方法は、反応パラメータをよりよく制御することを可能にし、効率と収率を高めることができます。 グリーンケミストリーの原則、例えば溶媒を使用しない条件や環境に優しい溶媒の使用なども、プロセスをより持続可能なものにするために検討されています .
反応の種類:
酸化: N-(4-スルファモイルフェニル)プロピオンアミドは酸化反応を起こす可能性があり、通常、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: この化合物は、求核置換反応に参加することができ、適切な条件下でスルファモイル基を他の求核剤に置き換えることができます。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: 目的の生成物に応じて、さまざまな求核剤。
生成される主な生成物:
酸化: スルホン酸の生成。
還元: アミンの生成。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Sulfamoyl-phenyl)-propionamide typically involves the reaction of 4-aminobenzenesulfonamide with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to make the process more sustainable .
Types of Reactions:
Oxidation: N-(4-Sulfamoyl-phenyl)-propionamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-スルファモイルフェニル)プロピオンアミドは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 特に炭酸脱水酵素の阻害における酵素阻害剤としての可能性が研究されています。
医学: 抗菌作用と創薬における可能性が検討されています。
作用機序
N-(4-スルファモイルフェニル)プロピオンアミドの作用機序は、酵素などの特定の分子標的との相互作用を伴います。例えば、炭酸脱水酵素の活性部位に結合することにより、炭酸脱水酵素の活性を阻害し、酵素が二酸化炭素を重炭酸塩に変換するのを妨げることができます。 この阻害は、生物学的文脈に応じて、さまざまな生理学的効果をもたらす可能性があります .
類似化合物:
- N-(4-スルファモイルフェニル)アセトアミド
- N-(4-スルファモイルフェニル)ベンゾアミド
- N-(4-スルファモイルフェニル)ブチルアミド
比較: N-(4-スルファモイルフェニル)プロピオンアミドは、特異的なプロピオンアミド基を持つため、他の類似体と比較して、独特の化学的および生物学的特性を持っています。 例えば、プロピオンアミド基は、化合物の溶解性、反応性、および生物学的標的との相互作用に影響を与える可能性があり、特定の用途に適した貴重な化合物となっています .
類似化合物との比較
- N-(4-Sulfamoyl-phenyl)-acetamide
- N-(4-Sulfamoyl-phenyl)-benzamide
- N-(4-Sulfamoyl-phenyl)-butyramide
Comparison: N-(4-Sulfamoyl-phenyl)-propionamide is unique due to its specific propionamide group, which imparts distinct chemical and biological properties compared to its analogs. For example, the propionamide group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .
特性
IUPAC Name |
N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h3-6H,2H2,1H3,(H,11,12)(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFCIQSZJXXOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4708-37-6 |
Source


|
| Record name | N-(4-sulfamoylphenyl)propanamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q424VDF6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














